1-Methoxy-3-phenylcyclohepta[c]phosphole
Description
1-Methoxy-3-phenylcyclohepta[c]phosphole is a heterocyclic organophosphorus compound featuring a seven-membered cycloheptane ring fused with a phosphole moiety. The molecule is substituted with a methoxy group at the 1-position and a phenyl group at the 3-position, conferring distinct electronic and steric properties. The compound requires stringent handling protocols, such as storage in dry, ventilated conditions at low temperatures and avoidance of exposure to heat or static discharge .
Properties
CAS No. |
87509-02-2 |
|---|---|
Molecular Formula |
C16H13OP |
Molecular Weight |
252.25 g/mol |
IUPAC Name |
3-methoxy-1-phenylcyclohepta[c]phosphole |
InChI |
InChI=1S/C16H13OP/c1-17-16-14-11-7-3-6-10-13(14)15(18-16)12-8-4-2-5-9-12/h2-11H,1H3 |
InChI Key |
OYJOYFYJDAFOEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=CC=C2C(=P1)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features :
- Core : Benzene ring fused to a phosphole oxide (five-membered ring).
- Substituents : Aryl groups at the 3-position (e.g., phenyl, naphthyl).
Key Findings :
- Photophysical Properties : These compounds exhibit strong fluorescence in solution, with emission wavelengths tunable via substituent modifications. For example, electron-donating groups enhance fluorescence quantum yields, while bulky substituents reduce aggregation-induced quenching .
- Synthesis : Accessible via Suzuki-Miyaura cross-coupling, enabling precise functionalization .
The larger cycloheptane ring may introduce steric hindrance or altered electronic effects, impacting reactivity and photostability.
6-Dimethylaminomethyl-1-(3-Methoxyphenyl)-1,3-Dihydroxycyclohexane Phosphate Salts
Structural Features :
- Core : Cyclohexane ring with hydroxyl and methoxyphenyl substituents.
- Phosphorus Moiety : Phosphate salt (unlike the phosphole in the target compound).
Key Findings :
- Applications: Designed for pharmaceutical use, likely targeting neurological or metabolic pathways due to the dimethylaminomethyl group .
- Reactivity : The phosphate group enhances water solubility, contrasting with the lipophilic phosphole ring in 1-Methoxy-3-phenylcyclohepta[c]phosphole.
2,2,2-Trifluoro-1-(3-Methoxyphenyl)ethyl Hydrogen Methylphosphonate
Structural Features :
- Core : Trifluoromethyl group linked to a methoxyphenyl-substituted ethylphosphonate.
- Phosphorus Moiety : Methylphosphonate ester.
Key Findings :
- Regulatory Status : Classified under Schedule 2B04, indicating restricted use due to toxicity or environmental hazards .
- Reactivity : The trifluoromethyl group enhances metabolic stability and lipophilicity, common in agrochemical or pharmaceutical agents.
Comparison :
While both compounds contain methoxyphenyl and phosphorus groups, the phosphonate ester in this analog differs electronically from the phosphole ring, likely resulting in lower aromaticity and altered reactivity in cross-coupling or oxidation reactions.
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
